2-Iodo-N-isopropyl-N-phenylbenzamide
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Overview
Description
2-Iodo-N-isopropyl-N-phenylbenzamide: is a chemical compound with the molecular formula C₁₆H₁₆INO and the CAS number 618443-94-0 . It belongs to the class of benzamides and features an iodine atom attached to the benzene ring. This compound has applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2-Iodo-N-isopropyl-N-phenylbenzamide involves introducing the iodine substituent onto the benzene ring. While specific methods may vary, one common approach is through an electrophilic aromatic substitution reaction. For example, the reaction of N-isopropyl-N-phenylbenzamide with iodine or an iodinating agent can yield the desired product.
Reaction Conditions:: The reaction typically occurs under mild conditions, using solvents like dichloromethane or acetonitrile. Catalysts or Lewis acids may be employed to facilitate the iodination process.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented, as it falls into the category of rare and unique chemicals .
Chemical Reactions Analysis
2-Iodo-N-isopropyl-N-phenylbenzamide can undergo various reactions:
Substitution Reactions: The iodine atom can be replaced by other functional groups (e.g., amines, alkyl groups) through nucleophilic substitution.
Reduction Reactions: Reduction of the carbonyl group (amide) can yield the corresponding amine.
Oxidation Reactions: Oxidation of the benzyl carbon can lead to the formation of benzoic acid derivatives.
Common reagents include iodine, reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as potassium permanganate).
Scientific Research Applications
2-Iodo-N-isopropyl-N-phenylbenzamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for more complex molecules.
Radiochemistry: The iodine atom makes it useful for radiolabeling studies.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
While 2-Iodo-N-isopropyl-N-phenylbenzamide is relatively rare, it can be compared to other benzamides or iodinated compounds. detailed information on similar compounds is limited.
Properties
CAS No. |
618443-94-0 |
---|---|
Molecular Formula |
C16H16INO |
Molecular Weight |
365.21 g/mol |
IUPAC Name |
2-iodo-N-phenyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H16INO/c1-12(2)18(13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-12H,1-2H3 |
InChI Key |
VQMJAHVRFXZBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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